

An In-depth Technical Guide to 3-Methoxy-2-nitrobenzamide

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Compound of Interest

Compound Name: 3-Methoxy-2-nitrobenzamide

Cat. No.: B019154

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methoxy-2-nitrobenzamide**, a chemical compound with potential applications in organic synthesis and medicinal chemistry. The document details its chemical properties, established synthesis protocols, and explores its potential biological relevance based on the activities of structurally related molecules.

Chemical and Physical Properties

3-Methoxy-2-nitrobenzamide is an aromatic amide characterized by the presence of a methoxy group and a nitro group on the benzene ring, ortho to each other. These functional groups significantly influence the molecule's chemical reactivity and potential biological interactions.^[1] Its key properties are summarized below.

Property	Value	Source
IUPAC Name	3-methoxy-2-nitrobenzamide	PubChem[2]
Molecular Formula	C ₈ H ₈ N ₂ O ₄	PubChem[2]
Molecular Weight	196.16 g/mol	PubChem[2]
CAS Number	99595-85-4	PubChem[2]
InChIKey	MZGJDLQJIXSZRB- UHFFFAOYSA-N	PubChem[2]
Canonical SMILES	COC1=CC=CC(=C1-- INVALID-LINK--[O-])C(=O)N	PubChem[2]

Synthesis and Experimental Protocols

The synthesis of **3-Methoxy-2-nitrobenzamide** is typically achieved through a two-step process starting from 3-methoxybenzoic acid. The first step involves the nitration of the aromatic ring, followed by the amidation of the carboxylic acid group.

Step 1: Synthesis of 3-Methoxy-2-nitrobenzoic Acid

The primary route to the key intermediate, 3-methoxy-2-nitrobenzoic acid, is the electrophilic aromatic substitution of 3-methoxybenzoic acid.[1]

Experimental Protocol: Nitration of 3-Methoxybenzoic Acid[1]

- **Reagents:** A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is used as the nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺).
- **Procedure:** 3-methoxybenzoic acid is slowly added to the chilled "mixed acid" solution with constant stirring.
- **Reaction Conditions:** The temperature is carefully controlled, typically within the range of 40–45°C, to prevent over-nitration and the formation of unwanted isomers. The reaction is allowed to proceed for approximately 4 hours.

- **Work-up:** Upon completion, the reaction mixture is poured over ice, leading to the precipitation of the crude product. The solid is then collected by filtration, washed with cold water, and can be further purified by recrystallization.

Table 2.1: Optimization of Reaction Variables for Nitration[1]

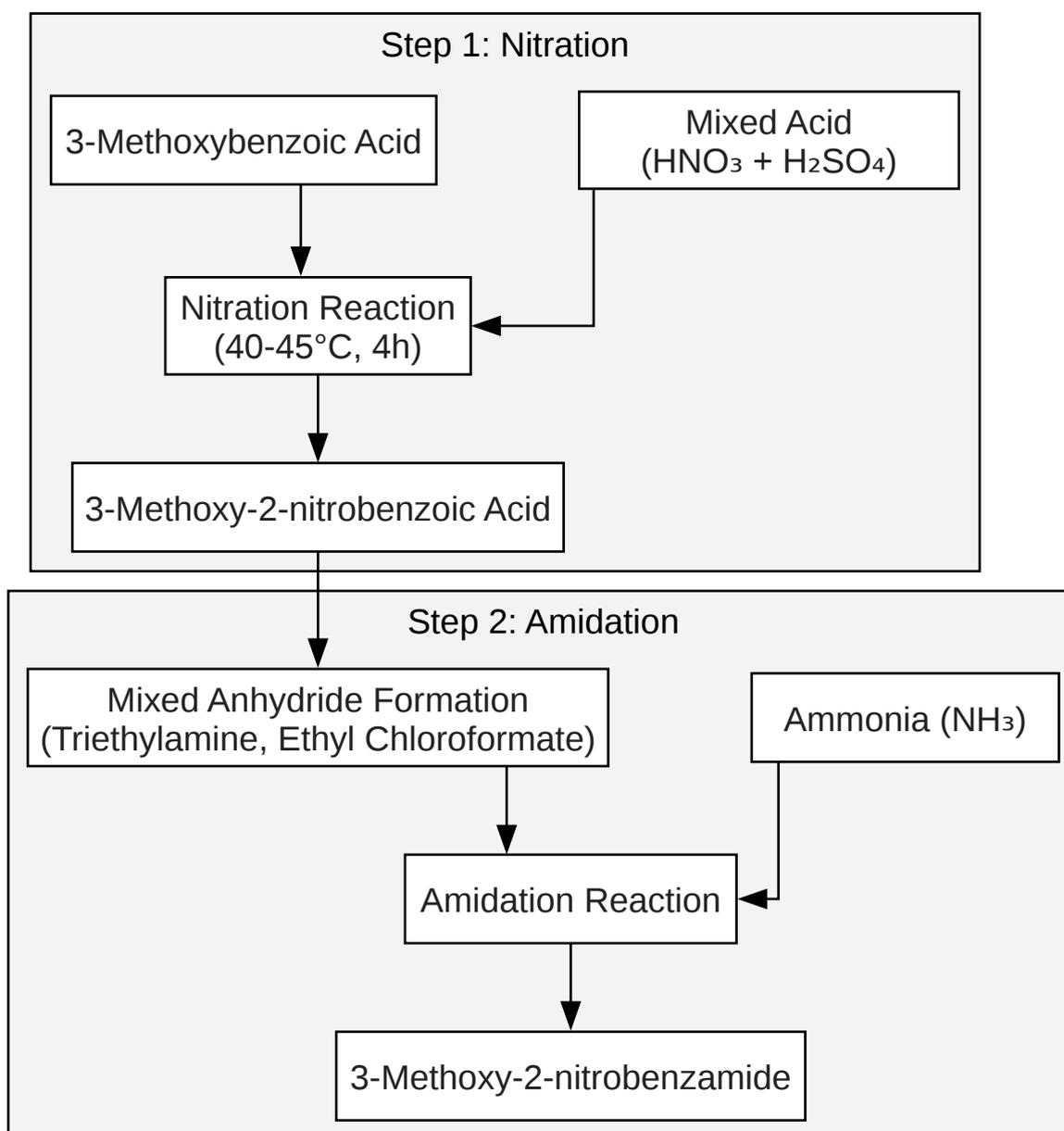
Variable	Optimal Range	Effect on Yield
Temperature	40–45°C	Higher temperatures promote over-nitration.
Acid Ratio	HNO ₃ :H ₂ SO ₄ = 65:4	Excess HNO ₃ increases isomer formation.
Reaction Time	4 hours	Prolonged time can reduce selectivity.

Step 2: Synthesis of 3-Methoxy-2-nitrobenzamide

The conversion of the carboxylic acid intermediate to the final benzamide product can be achieved via a mixed anhydride method.

Experimental Protocol: Amidation via Mixed Anhydride Method[1]

- **Activation:** 3-Methoxy-2-nitrobenzoic acid is dissolved in a suitable aprotic solvent. Triethylamine is added, followed by the dropwise addition of ethyl chloroformate at reduced temperature to form a mixed anhydride.
- **Amination:** Aqueous ammonia is then added to the reaction mixture. The ammonia acts as a nucleophile, attacking the activated carbonyl carbon of the mixed anhydride.
- **Work-up:** After the reaction is complete, the solvent is typically removed under reduced pressure, and the resulting solid is purified, often by recrystallization, to yield **3-methoxy-2-nitrobenzamide**.



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Caption: Synthetic workflow for **3-Methoxy-2-nitrobenzamide**.

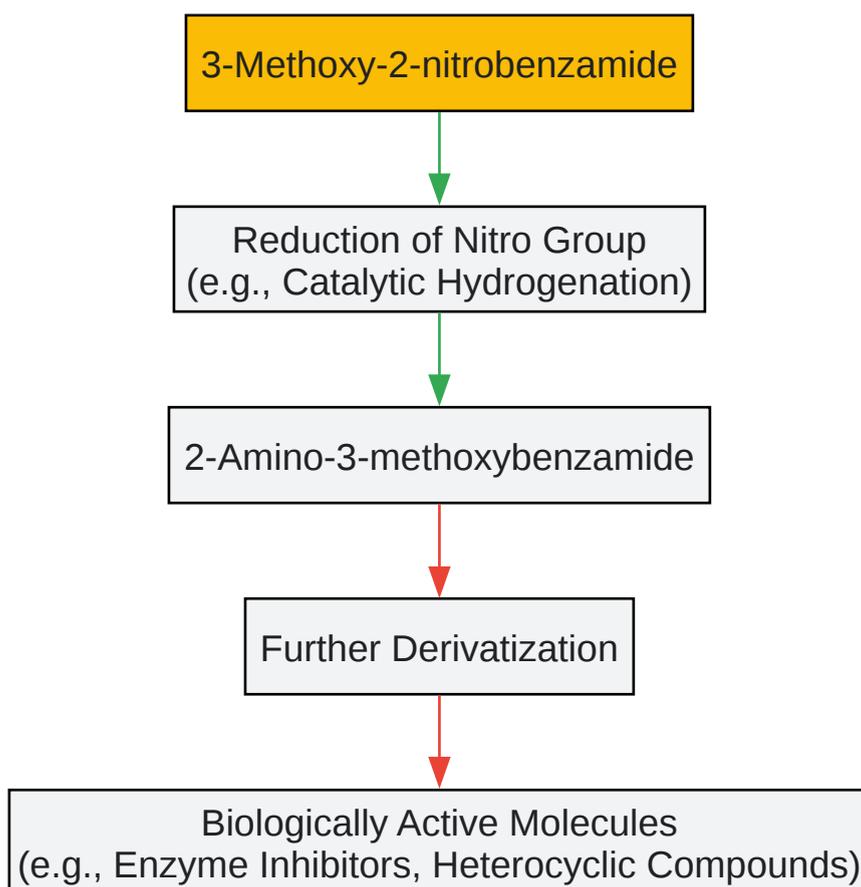
Potential Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of **3-Methoxy-2-nitrobenzamide** is limited in publicly available literature, the broader class of nitrobenzoic acids and their derivatives are recognized for their significance in synthetic organic chemistry and as

precursors for pharmaceuticals.[1] The electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity and potential as a pharmacophore.[1]

Derivatives of the precursor, 3-methoxy-2-nitrobenzoic acid, have been investigated for various biological activities. For instance, some derivatives have been identified as potent enzyme inhibitors, such as inhibitors of fatty acid amide hydrolase (FAAH).[1] Furthermore, a recent study on methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides demonstrated that these compounds can exhibit significant antiproliferative activity against cancer cell lines, such as MCF-7, with IC₅₀ values in the low micromolar range.[3]

The nitro group on **3-Methoxy-2-nitrobenzamide** can be readily reduced to an amino group, which opens up synthetic pathways to a wide array of amino-substituted aromatic compounds. [1] These amino derivatives are pivotal scaffolds in medicinal chemistry for the development of new therapeutic agents.



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Caption: Potential utility as a synthetic intermediate.

Future Research Directions

The structural features of **3-Methoxy-2-nitrobenzamide** make it an interesting candidate for further investigation. Future research could focus on:

- **Screening for Biological Activity:** Evaluating its antiproliferative, antimicrobial, and enzyme-inhibitory properties.
- **Derivative Synthesis:** Using it as a scaffold to synthesize novel compounds with enhanced biological activity and selectivity.^[1]
- **Mechanism of Action Studies:** If biological activity is identified, elucidating the specific molecular targets and signaling pathways involved.

In conclusion, **3-Methoxy-2-nitrobenzamide** is a well-defined chemical entity with established synthetic routes. While its own biological profile is yet to be extensively characterized, its structural relationship to other biologically active benzamides and its utility as a synthetic intermediate make it a compound of significant interest for chemical and pharmaceutical research.

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